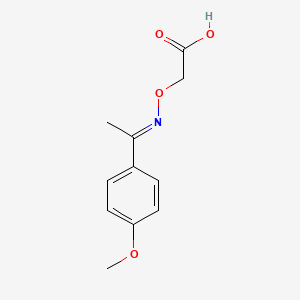

1-(4-Methoxyphenyl)ethyliminoxyacetic acid

Description

1-(4-Methoxyphenyl)ethyliminoxyacetic acid (CAS 63564-07-8) is an imine derivative characterized by a 4-methoxyphenyl group, an ethyliminoxy (-CH₂-C(=N-O-)-) moiety, and a carboxylic acid (-COOH) functional group. Its molecular formula is C₁₁H₁₃NO₄ (MW: 235.23 g/mol) . The methoxy group enhances electron density on the aromatic ring, promoting nucleophilic reactivity, while the imino and carboxylic acid groups enable hydrogen bonding and participation in acid-base reactions . This compound is utilized in synthetic chemistry for developing novel methodologies, leveraging its unique steric and electronic properties .

Properties

IUPAC Name |

2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(12-16-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWDYFTXVQFRME-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethyliminoxyacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)ethyliminoxyacetic acid has a wide range of applications in scientific research:

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 1-(4-Methoxyphenyl)ethyliminoxyacetic acid with five structurally related methoxyphenyl derivatives:

Reactivity and Functional Group Analysis

- Electron-Donating Effects: The methoxy group in all compounds enhances aromatic ring reactivity, but the ethyliminoxy group in the target compound introduces a unique dual functionality (imino and oxy), enabling participation in condensation and redox reactions .

- Hydrogen Bonding: The carboxylic acid group in the target compound and analogs like 4-Methoxyphenylacetic acid improves solubility in polar solvents, but the ethyliminoxy moiety adds steric bulk, reducing crystallization tendencies compared to simpler analogs .

- Steric Effects: Cyclopropane and cyclobutyl derivatives (e.g., ) exhibit strained ring systems, increasing reactivity in ring-opening reactions, unlike the linear ethyliminoxy group in the target compound.

Biological Activity

1-(4-Methoxyphenyl)ethyliminoxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxyphenyl group and an iminoxyacetic acid moiety, which contribute to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, which is critical for conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Potential : Ongoing research is exploring its role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It may inhibit amyloidogenesis and neuroinflammation by modulating specific signaling pathways .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators .

- Signal Transduction Modulation : It potentially affects signaling pathways related to cell survival and apoptosis, influencing cellular responses to stress and injury .

Case Studies

- Neuroinflammation Model : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, administration of this compound resulted in significant reductions in memory loss and inflammatory markers. This suggests its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .

- Antimicrobial Activity : Various studies have reported the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, indicating its potential use as an alternative to conventional antibiotics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)ethanone | Methoxyphenyl group | Limited antimicrobial activity |

| 4-Methoxyphenylacetic acid | Methoxy group with acetic acid moiety | Moderate anti-inflammatory effects |

| 1-(4-Methoxyphenyl)ethyliminoxymethyl | Similar structure with methyl group | Enhanced neuroprotective properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.